molecular formula C13H12N2O B7628162 Benzamide,3-methyl-n-4-pyridinyl-

Benzamide,3-methyl-n-4-pyridinyl-

Cat. No.: B7628162
M. Wt: 212.25 g/mol
InChI Key: ROSOUTDABWNWNG-UHFFFAOYSA-N
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Description

Benzamide,3-methyl-n-4-pyridinyl- is a useful research compound. Its molecular formula is C13H12N2O and its molecular weight is 212.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide,3-methyl-n-4-pyridinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide,3-methyl-n-4-pyridinyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-10-3-2-4-11(9-10)13(16)15-12-5-7-14-8-6-12/h2-9H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSOUTDABWNWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Benzamide Derivatives Research

Benzamide (B126) and its derivatives represent a versatile class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring. This structural framework is a common feature in a vast number of biologically active molecules and functional materials. In medicinal chemistry, the benzamide scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and other non-covalent interactions.

The versatility of the benzamide core allows for extensive chemical modification at various positions on the benzene ring and the amide nitrogen. These modifications can fine-tune the molecule's steric, electronic, and lipophilic properties, leading to a diverse array of pharmacological activities. Research into benzamide derivatives has yielded compounds with applications as antipsychotics, antiemetics, and more recently, as targeted therapies in oncology.

Numerous synthetic methodologies have been developed for the preparation of N-substituted benzamides, reflecting their importance in organic synthesis. Common approaches involve the coupling of a benzoic acid derivative with an appropriate amine.

Significance of Pyridinyl Substituted Benzamides in Chemical and Biological Sciences

The incorporation of a pyridine (B92270) ring into the benzamide (B126) structure, as seen in Benzamide, 3-methyl-N-4-pyridinyl-, introduces a key heterocyclic element that significantly influences the compound's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets and for modulating the compound's solubility and pharmacokinetic profile.

The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridinyl) and the point of attachment to the benzamide core are critical determinants of a compound's biological activity. This has been demonstrated in studies where different isomers exhibit vastly different potencies and selectivities for their biological targets.

Computational Chemistry and Molecular Modeling of Benzamide, 3 Methyl N 4 Pyridinyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering insights into their stability and reactivity. DFT calculations are frequently applied to benzamide (B126) derivatives to understand their fundamental chemical nature. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com A smaller gap generally suggests higher reactivity and lower stability. mdpi.comnih.gov

For benzamide and its derivatives, the HOMO is typically located over the electron-rich parts of the molecule, such as the phenyl and amide groups, while the LUMO is often distributed over the benzoyl moiety. sci-hub.se In a study on N-substituted benzamide derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory showed that the HOMO and LUMO levels of a parent benzamide were -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.se The introduction of different substituents on the amide nitrogen was found to alter these values, with more extensive conjugation generally leading to a smaller energy gap. sci-hub.se For instance, a study on N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide determined a frontier orbital energy gap of 5.521 eV. researchgate.net

Table 1: Representative HOMO-LUMO Energies and Gaps for Benzamide Analogs

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Benzamide (Parent)-6.724-1.0715.65 sci-hub.se
N-benzhydryl benzamide-6.44-1.065.37 sci-hub.se
N,N-diphenethyl benzamide-6.22-0.775.44 sci-hub.se
N-(4-methylphenyl)-2-(3-nitrobenzamido) benzamideNot SpecifiedNot Specified5.521 researchgate.net
4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Complex (S1)Not SpecifiedNot Specified4.4566 mdpi.com

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.gov

In studies of benzamide derivatives, the most negative potential is consistently located around the carbonyl oxygen atom, highlighting it as a primary site for electrophilic interactions and hydrogen bond acceptance. nih.govtandfonline.com The aromatic rings also show regions of negative potential above and below the plane, a characteristic feature of π-systems. ias.ac.indtic.mil Positive potential is typically found around the amide (N-H) protons and the hydrogens of the aromatic rings, indicating their susceptibility to nucleophilic attack. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing conformational flexibility and the nature of interactions with biological targets. mdpi.com Such simulations are instrumental in understanding how a ligand like Benzamide, 3-methyl-N-4-pyridinyl- might adapt its shape to fit into a binding pocket and the stability of the resulting complex. tandfonline.comdntb.gov.ua

Studies on various benzamide derivatives have used MD simulations to confirm the stability of ligand-protein complexes. For example, a 15-nanosecond MD simulation was performed on benzamide analogues as FtsZ inhibitors, confirming the stability of the ligand within the active site of the protein. tandfonline.com These simulations often analyze root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of the ligand and protein.

For Benzamide, 3-methyl-N-4-pyridinyl-, MD simulations would be crucial for exploring the rotational freedom around the amide bond and the bond connecting the amide nitrogen to the pyridine (B92270) ring. This would determine the accessible conformations of the molecule in different environments. When docked into a hypothetical target protein, MD simulations could reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity and stability. tandfonline.com The dynamic nature of these interactions, which are critical for biological activity, can only be fully appreciated through such simulations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. unair.ac.idsigmaaldrich.com These models are then used to predict the activity of new, unsynthesized compounds. Three-dimensional QSAR (3D-QSAR) methods like CoMFA and CoMSIA are particularly powerful. nih.gov

While no specific QSAR model for Benzamide, 3-methyl-N-4-pyridinyl- exists, numerous studies on benzamide derivatives have successfully employed these techniques. nih.govnih.govnih.gov For example, 3D-QSAR studies on benzamide inhibitors of the FtsZ protein have provided a rational guide for designing new antibacterial agents by mapping the favorable and unfavorable regions for steric, electrostatic, and other properties. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. tandfonline.commdpi.com The output is often visualized as contour maps, where different colored regions indicate where modifications to the molecular structure would likely increase or decrease activity.

In a typical CoMFA study on benzamide analogs, the steric contour map might show that bulky substituents are favored in certain regions for enhanced activity, while they are disfavored in others due to steric clashes. The electrostatic map would similarly highlight areas where positive or negative charges are beneficial. tandfonline.com For a series of hydroxamic acid derivatives, a CoMFA model indicated that the steric field had a greater influence (70.0%) on urease inhibition than the electrostatic field (30.0%). tandfonline.com

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. tandfonline.commdpi.com This provides a more detailed picture of the ligand-receptor interaction requirements.

A CoMSIA model for benzamide-type FtsZ inhibitors yielded strong statistical parameters, allowing for the generation of new bioactive molecules. nih.gov Similarly, a CoMSIA study on hydroxamic acid derivatives showed that steric (43.0%), electrostatic (26.4%), and hydrophobic (20.3%) properties all played a major role in their inhibitory activity. tandfonline.com These models, often presented as contour maps, provide clear visual guidance for optimizing lead compounds by indicating favorable and unfavorable regions for each physicochemical property. nih.govuss.cl

For Benzamide, 3-methyl-N-4-pyridinyl-, a hypothetical QSAR study would involve aligning it with a series of structurally similar compounds with known biological activity against a specific target. The resulting CoMFA and CoMSIA models would generate contour maps indicating how modifications to the 3-methylbenzoyl and 4-pyridinyl moieties could modulate its activity, guiding future synthetic efforts.

Molecular Docking for Binding Site Prediction and Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. This method is commonly used to understand how a ligand, such as a drug candidate, might interact with a protein target.

A comprehensive search of scientific databases reveals a lack of specific molecular docking studies for Benzamide, 3-methyl-N-4-pyridinyl-. While studies on related compounds, such as N-(pyridin-4-ylmethyl)aniline derivatives and other benzamides, have been conducted to explore their potential as inhibitors for various kinases, this specific molecule has not been the subject of such published research. nih.govnih.gov Therefore, no data on its binding site predictions or interaction modes with specific biological targets can be reported at this time.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal structure. It provides insights into how molecules pack together and the nature of the forces that hold them in place.

There are no available studies that have performed a Hirshfeld surface analysis on Benzamide, 3-methyl-N-4-pyridinyl-. Research on other crystalline compounds, including some pyridazine (B1198779) and pyrazole (B372694) derivatives, has utilized this technique to characterize interactions like H⋯H, C⋯H, and N⋯H contacts. nih.govnih.gov However, without a crystal structure and specific analysis of Benzamide, 3-methyl-N-4-pyridinyl-, the quantification of its intermolecular interactions remains undetermined.

Ab Initio Calculations for Conformational Behavior and Structural Stability

Ab initio calculations are a class of computational chemistry methods based on quantum mechanics. These calculations, performed from first principles without experimental data, can determine a molecule's electronic structure, geometry, and energy, providing a deep understanding of its conformational behavior and stability.

Specific ab initio computational studies for Benzamide, 3-methyl-N-4-pyridinyl- are not found in the current body of scientific literature. While computational studies have been performed on related molecules to understand their physicochemical properties, similar detailed analyses for the title compound are absent. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of Benzamide, 3 Methyl N 4 Pyridinyl

Enzyme Inhibition Studies

Identification of Target Enzymes and Inhibition Kinetics

There is no publicly available information identifying specific enzyme targets for Benzamide (B126), 3-methyl-N-4-pyridinyl-. Consequently, data on its inhibition kinetics, such as IC50 or Ki values against enzymes like PDE4, lipoxygenase, or tyrosine kinases, are not available in the public domain.

Mechanism of Enzyme Inhibition

Without identified enzyme targets, the mechanism of inhibition, whether through active site binding, allosteric modulation, or other means, has not been described in the scientific literature.

Receptor Interaction and Modulation

Agonist/Antagonist Activity at Specific Receptors

No studies have been published detailing the agonist or antagonist activity of Benzamide, 3-methyl-N-4-pyridinyl- at any specific receptors, including dopamine (B1211576) D4 receptors.

Receptor Binding Affinity and Selectivity

Data regarding the binding affinity (e.g., Kd or Ki values) and the selectivity profile of Benzamide, 3-methyl-N-4-pyridinyl- for any receptor are not available in public databases or scientific publications.

Cellular Pathway Modulation and Signal Transduction Interventions

Information on the effects of Benzamide, 3-methyl-N-4-pyridinyl- on cellular pathways and signal transduction is currently not documented in the accessible scientific literature.

Potential for Kinase Inhibition

While no specific studies document the inhibitory action of Benzamide, 3-methyl-N-4-pyridinyl- against kinases such as c-Abl, EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, PDGFRb, or HSP90, the benzamide and pyridine (B92270) scaffolds are integral to numerous known kinase inhibitors. For instance, Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, is a potent inhibitor of the Bcr-Abl tyrosine kinase and features a benzamide-like structure linked to a pyridine ring. This suggests that the combination of these structural motifs in Benzamide, 3-methyl-N-4-pyridinyl- could confer some degree of kinase inhibitory activity.

The 3-methyl substitution on the benzamide ring could also play a role in its potential as a kinase inhibitor. The specific positioning of substituents on the benzamide ring is known to influence binding affinity and selectivity for different kinases.

Table 1: Kinase Inhibitory Activity of Structurally Related Benzamide Derivatives

CompoundTarget KinaseIC50 (nM)
ImatinibBcr-Abl250-1000
Compound with (trifluoromethyl)benzene ringEGFR<10

Note: The data in this table is for structurally related compounds and not for Benzamide, 3-methyl-N-4-pyridinyl-. It is provided for illustrative purposes to show the potential for kinase inhibition within this class of compounds.

Potential Antimicrobial and Antiviral Action Mechanisms

The broad antimicrobial and antiviral properties of compounds containing pyridine and benzamide moieties are well-established. Pyridine derivatives have been shown to possess antibacterial and antifungal activities, with their mechanism of action often attributed to their ability to intercalate with DNA, inhibit essential enzymes, or disrupt cell membrane integrity. Similarly, various benzamide derivatives have demonstrated antimicrobial effects.

Given these precedents, Benzamide, 3-methyl-N-4-pyridinyl- is a candidate for possessing antimicrobial properties. Its specific spectrum of activity against different bacterial and viral strains would depend on factors such as its ability to penetrate microbial cell walls and its specific molecular targets within the microbes.

Potential Anti-inflammatory Action Mechanisms

The anti-inflammatory potential of benzamide derivatives is an active area of research. Some N-substituted benzamides have been shown to exert anti-inflammatory effects through the inhibition of the transcription factor NF-kappaB (NF-κB). NF-κB is a key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Inhibition of NF-κB can therefore lead to a reduction in the production of inflammatory mediators. It is conceivable that Benzamide, 3-methyl-N-4-pyridinyl- could act via a similar mechanism, although direct experimental evidence is lacking.

Structure Activity Relationships Sar and Rational Design Strategies for Benzamide, 3 Methyl N 4 Pyridinyl Analogues

Impact of Substituent Position and Nature on Biological Activity

The biological activity of pyridinyl benzamide (B126) analogues is highly dependent on the nature and position of substituents on both the benzamide and pyridine (B92270) rings. Research has shown that even minor changes can lead to significant differences in potency and selectivity.

The substitution pattern on the phenyl ring plays a critical role. For instance, in a series of pyrazol-5-yl-benzamide derivatives, the introduction of substituents at the meta-position of the benzene (B151609) ring was found to be beneficial for biological activity. researchgate.net Similarly, studies on phenyl-substituted aminomethylene bisphosphonates revealed that electron-withdrawing substituents at the ortho and/or meta positions were effective for inhibitory activity, whereas a single substituent at the para position resulted in inactive compounds, suggesting a requirement for specific steric and electronic features to stabilize the inhibitor in the binding site. mdpi.com

On the pyridine ring, the nature and placement of substituents are equally important. For example, in N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide, the 3,5-dichloro substitution on the pyridine ring is thought to enhance lipophilicity, which can improve membrane permeability and engagement with the target. The hydroxyl groups on the benzamide portion, in this case, are crucial for forming hydrogen bonds with the target enzyme. The influence of substituent position is not always straightforward; in some instances, moving a methyl group to different positions on a heterocyclic scaffold had only minor effects on the primary potency but did alter the selectivity against different enzymes. acs.org

The electronic effects of substituents on the pyridine ring can also influence the molecule's reactivity and interactions. rsc.org The strategic placement of functional groups that can act as hydrogen bond donors or acceptors is a key consideration in optimizing interactions with biological targets.

Table 1: Impact of Substituent Modifications on Biological Activity

Parent Scaffold Substituent Modification Observation Reference
Pyrazol-5-yl-benzamide Meta-substitution on benzene ring; Halogen introduction Facilitated biological activity researchgate.net
Phenyl-substituted aminomethylene bisphosphonates Electron-withdrawing groups at ortho/meta positions Maintained or enhanced inhibitory activity mdpi.com
Phenyl-substituted aminomethylene bisphosphonates Single substituent at para position Inactive compound mdpi.com
N-(4-pyridinyl)benzamide 3,5-dichloro substitution on pyridine ring Enhances lipophilicity and target engagement
N-(pyridinyl)-3,4-dihydroxybenzamide 3,4-dihydroxy groups on benzamide ring Enhances hydrogen bonding with target
nih.govnih.govnih.govTriazolo[3,4-b]benzothiazole Shifting a methyl group on the scaffold Minor effects on primary potency, but altered selectivity acs.org

Scaffold Modification and Derivatization Approaches

Modification of the core scaffold and derivatization are key strategies to explore new chemical space and improve the properties of a lead compound. For pyridinyl benzamides, these approaches have led to the discovery of novel analogues with diverse biological activities.

One common approach is the derivatization of the amide bond or the aromatic rings. For example, benzoylation and tosylation of aromatic amines that contain other heterocyclic rings, such as pyrimidine (B1678525) or pyrazoline, have been used to create new series of benzamide derivatives. cyberleninka.ru Another example is the synthesis of derivatives based on the 2-(2'-pyridyl) benzimidazole (B57391) scaffold, which further explores the chemical space around the pyridinyl-heterocycle motif. researchgate.net

A more profound modification involves altering the core structure itself. A notable example is the synthesis of novel benzamides where the typical structure is substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197). nih.govnih.gov This modification, guided by the principles of bioisosterism, aims to introduce new functionalities while maintaining key interaction points. nih.govnih.gov

Furthermore, the amide group itself can be the subject of modification. In a study using the ortho-substituted benzamide Wact-11 as a reference, the amide bond was replaced with various other functional groups, including thioamides, selenoamides, sulfonamides, ureas, and triazoles, to investigate the importance of the amide linkage for the observed biological activity. nih.govresearchgate.net

Table 2: Examples of Scaffold Modification and Derivatization

Starting Scaffold/Approach Modification/Derivatization Resulting Structure Reference
Aromatic amines with pyrimidine/pyrazoline rings Benzoylation, Tosylation N-substituted benzamides and tosylamides cyberleninka.ru
2-(2'-pyridyl) benzimidazole Synthesis of derivatives Modified benzimidazole derivatives researchgate.net
Benzamide Substitution with pyridine-linked 1,2,4-oxadiazole Novel benzamides with embedded oxadiazole ring nih.govnih.gov
Ortho-substituted benzamide (Wact-11) Amide group replacement Thioamides, selenoamides, sulfonamides, ureas, triazoles nih.govresearchgate.net

Bioisosteric Replacement Strategies in Pyridinyl Benzamides

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. digitellinc.commdpi.com This approach has been successfully applied to the pyridinyl benzamide class of compounds.

A significant area of exploration has been the replacement of the central amide bond. The amide group is crucial for the structural integrity and biological activity of many compounds, but it can be susceptible to metabolic degradation. In the context of ortho-substituted benzamides, researchers have systematically replaced the amide moiety with a variety of bioisosteres, including esters, thioamides, selenoamides, sulfonamides, ureas, and triazoles. nih.govresearchgate.net The results of these studies help to elucidate which electronic and geometric features of the amide bond are essential for activity. nih.gov For instance, the triazole group is recognized as a non-classical bioisostere of the amide bond because it can preserve the planar geometry and a similar distribution of hydrogen bond donors and acceptors. nih.govresearchgate.net

Bioisosterism has also been employed to modify the heterocyclic components of the scaffold. In one study, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole were designed and synthesized based on the principle of bioisosteric replacement. nih.govnih.gov This strategy aimed to find new pesticidal lead compounds with high activity. nih.govnih.gov Another innovative approach involves the use of aryl difluoromethyl bicyclopentanes as bioisosteres for a benzoyl group, which represents a more significant structural alteration to improve pharmacokinetic properties. domainex.co.uk

Table 3: Bioisosteric Replacement Strategies

Original Functional Group/Moiety Bioisosteric Replacement Rationale/Application Reference
Amide Ester, Thioamide, Selenoamide, Sulfonamide, Urea, Triazole To study the importance of the amide group for activity and improve metabolic stability. nih.govresearchgate.net
Trifluoromethyl Pyridine ring To find new pesticides with high biological activity. nih.govnih.gov
Amide 1,2,4-Oxadiazole To create novel benzamides with potential pesticidal activity through bioisosterism. nih.govnih.gov
Benzoyl group Aryl difluoromethyl bicyclopentane To replace the benzophenone (B1666685) functionality with a novel bioisostere for improved pharmacokinetic properties. domainex.co.uk

Design of Novel Scaffolds Based on Benzamide, 3-methyl-N-4-pyridinyl- Core

Moving beyond simple derivatization, the design of entirely new scaffolds based on the core structure of pyridinyl benzamides is an active area of research. This involves retaining key pharmacophoric features while building a new molecular framework, a strategy often aided by computational modeling and diversity-oriented synthesis. nih.govresearchgate.net

The pyridine ring itself is a versatile scaffold that is frequently incorporated into the design of new therapeutic agents due to its ability to improve water solubility and participate in various biological interactions. nih.gov The development of novel scaffolds often involves combining the pyridinyl benzamide motif with other privileged structures. For example, a diversity-oriented synthesis approach can be used to create libraries of complex and diverse heterocyclic scaffolds that are embedded with a privileged motif, such as a benzopyran. nih.govresearchgate.net

An example of creating a novel scaffold that acts as a mimic of a biological molecule is the design of a nih.govnih.govnih.govtriazolo[3,4-b]benzothiazole scaffold as a versatile mimic of nicotinamide. acs.org While structurally distinct from a simple pyridinyl benzamide, such a scaffold can be designed to present key interaction features in a similar spatial arrangement, allowing it to interact with the same biological target.

The goal of designing novel scaffolds is to access new areas of chemical space, potentially leading to compounds with novel mechanisms of action, improved selectivity, or better drug-like properties. These efforts often leverage a deep understanding of the SAR of the original lead compound to inform the design of the new framework.

Optimization of Ligand-Target Interactions via Structural Modification

The ultimate goal of rational drug design is to optimize the interactions between a ligand and its biological target to maximize potency and selectivity. spu.edu.sy This is achieved through iterative structural modifications based on an understanding of the binding mode of the compound.

Molecular modeling plays a crucial role in this process. For instance, a study on N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of ROCK1 kinase used molecular docking and molecular dynamics simulations to understand the critical binding interactions. peerj.com These studies can reveal key hydrogen bonds, π-π stacking interactions, and hydrophobic interactions between the ligand and the protein's binding site. peerj.com For example, the pyridine ring can form hydrogen bonds with hinge loop residues, while other parts of the molecule can engage in hydrophobic interactions. peerj.com

Structural modifications are then made to enhance these interactions. This could involve adding or repositioning functional groups to form stronger or additional hydrogen bonds. For example, the 3,4-dihydroxybenzamide (B1582264) moiety in one compound was shown to be critical for hydrogen bonding with the active site of its target enzyme. Steric hindrance can also be optimized; substituents can be chosen to fill a hydrophobic pocket in the binding site, thereby increasing affinity. mdpi.com The introduction of specific substituents can also be used to stabilize the binding conformation of the inhibitor within the active site of the enzyme. mdpi.com By systematically altering the structure and assessing the impact on binding and activity, researchers can fine-tune the ligand to achieve optimal engagement with its target. spu.edu.sy

Advanced Applications and Research Frontiers for Benzamide, 3 Methyl N 4 Pyridinyl and Its Derivatives

Applications in Material Science and Polymer Chemistry

The unique structural amalgamation of a benzamide (B126) core with a pyridine (B92270) moiety in Benzamide, 3-methyl-N-4-pyridinyl- provides a foundation for the development of advanced materials. The inherent properties of this scaffold, including its potential for hydrogen bonding, aromatic stacking, and metal coordination, make it a desirable candidate for creating materials with tailored functionalities.

Building Blocks for Functional Materials

The molecular architecture of Benzamide, 3-methyl-N-4-pyridinyl- positions it as a valuable building block for the synthesis of functional materials. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O and the pyridine nitrogen) facilitates the formation of ordered supramolecular structures. These non-covalent interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks, which are crucial for the development of porous materials, gels, and other organized systems.

While specific research on the use of Benzamide, 3-methyl-N-4-pyridinyl- as a monomer in polymer chemistry is not extensively documented, its structural motifs are analogous to those found in high-performance polymers like aramids. The rigidity of the aromatic rings and the strength of the amide linkage suggest that polymers incorporating this or similar units could exhibit high thermal stability and mechanical strength.

Liquid Crystalline Properties

The potential for a molecule to exhibit liquid crystalline behavior is intimately linked to its molecular geometry and intermolecular interactions. Molecules that are elongated, rigid, and possess anisotropic properties are prime candidates for forming mesophases. Benzamide, 3-methyl-N-4-pyridinyl-, with its rod-like shape conferred by the connected aromatic rings, fits this general profile.

Research into benzanilide-based liquid crystals has shown that the amide linkage plays a crucial role in promoting liquid crystallinity through hydrogen bonding, which helps to stabilize the molecular alignment. rsc.org A study on new fluorinated isoxazoles also highlighted the importance of molecular shape and the presence of polar groups in the formation of liquid-crystalline phases. researchgate.net The introduction of a pyridine ring, as seen in Benzamide, 3-methyl-N-4-pyridinyl-, can further influence the mesomorphic behavior by altering the molecule's polarity and dipole moment. While direct studies on the liquid crystalline properties of Benzamide, 3-methyl-N-4-pyridinyl- are not prevalent, the structural characteristics suggest it is a promising candidate for further investigation in this area. The ability to form ordered yet fluid phases is critical for applications in displays, sensors, and other optoelectronic devices. nih.gov

Role in Probe Development for Biological Systems

Fluorescent probes are indispensable tools in modern biology and medicine, enabling the visualization and tracking of biological processes in real-time. horiba.com The development of small-molecule fluorescent probes for specific biological targets is an area of intense research. nih.gov While Benzamide, 3-methyl-N-4-pyridinyl- itself is not inherently fluorescent, its scaffold can be chemically modified to incorporate fluorophores, making it a potential platform for the design of targeted biological probes.

The pyridine and benzamide moieties can serve as recognition elements for specific biological targets, such as enzymes or receptors. By attaching a fluorescent reporter group to this scaffold, it may be possible to create probes that light up upon binding to their target. The design of such probes often involves linking a known bioactive molecule to a fluorophore, a strategy that has been successfully employed for various targets. For instance, a fluorescent probe based on the selective Neuropilin-1 (NRP1) antagonist EG01377 was developed for use in binding assays. nih.gov This highlights the potential for derivatives of Benzamide, 3-methyl-N-4-pyridinyl- to be developed into similar tools for studying other biological systems, provided a suitable biological target is identified.

Future Directions in Synthetic Methodology Development

The synthesis of complex and functionalized benzamides is a cornerstone of medicinal and materials chemistry. bohrium.com Traditional synthetic methods are continually being supplemented and replaced by more efficient and sustainable approaches, with C-H activation being at the forefront of this evolution. nih.gov

Recent advancements have seen the rise of transition metal-catalyzed C-H functionalization as a powerful tool for the direct modification of arenes and heterocycles. nih.govrsc.orghbni.ac.in Rhodium and Iridium-based catalysts have shown remarkable efficacy in directing the ortho-amidation and olefination of benzamides, offering a direct route to complex derivatives from simple precursors. rsc.orghbni.ac.inrsc.orgnih.govcolab.wsnih.gov These methods often operate under mild conditions and exhibit high regioselectivity, which is crucial for the synthesis of well-defined molecules. rsc.orgnih.govnih.gov

For instance, iridium-catalyzed ortho-C–H bond amidation of benzamides using sulfonyl azides has been demonstrated in ionic liquids, providing an environmentally benign alternative to conventional solvents. nih.gov Similarly, rhodium-catalyzed oxidative cycloaddition of benzamides and alkynes enables the efficient synthesis of isoquinolones. nih.gov The development of these advanced synthetic strategies will undoubtedly facilitate the creation of novel derivatives of Benzamide, 3-methyl-N-4-pyridinyl-, opening up new avenues for research and application.

Table 1: Recent Advances in the Synthesis of Functionalized Benzamides

Catalytic System Transformation Key Features
[IrCp*Cl2]2/AgNTf2 ortho-C–H Amidation Utilizes sulfonyl azides in ionic liquids; high regioselectivity. nih.gov
[RhCp*Cl2]2/Cu(OAc)2 Oxidative Cycloaddition Synthesizes isoquinolones from benzamides and alkynes. nih.gov
Rh(III) catalyst Formal [4+2+2] Cyclization Constructs eight-membered lactams from N-pivaloyloxybenzamides. nih.govrsc.org
Cobalt(II) acetate C-H/N-H Annulation Employs PEG-400 as a green solvent for the synthesis of isoindolinones. rsc.org
Cobalt catalyst C-H Activation/Annulation Synthesizes fluoroalkylated isoquinolinones from benzamides and fluoroalkylated alkynes. nih.gov

Emerging Areas of Biological Exploration

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The N-pyridinylbenzamide substructure, in particular, has been the focus of recent drug discovery efforts, with derivatives showing promise in several therapeutic areas.

One of the most significant emerging areas is the development of Phosphatidylinositol 3-kinase (PI3K) inhibitors. bohrium.com The PI3K signaling pathway is frequently dysregulated in cancer, making it a key target for novel anticancer therapies. bohrium.commdpi.com A patent has disclosed pyrimidine (B1678525) derivatives, which include a benzamide moiety attached to a pyridine ring, as potent PI3K inhibitors. This suggests that derivatives of Benzamide, 3-methyl-N-4-pyridinyl- could be explored for similar activity. The structure-activity relationship (SAR) of these inhibitors often highlights the importance of the specific substitution patterns on both the benzamide and pyridine rings for achieving high potency and selectivity. mdpi.comnih.gov

Another area of interest is in the treatment of metabolic disorders. A study on N-(3,6-dihydro-1(2H)-pyridinyl)benzamides revealed that certain derivatives possess hyperglycemic-hypoglycemic activity, indicating a potential role in blood glucose regulation. nih.gov While structurally different from Benzamide, 3-methyl-N-4-pyridinyl-, this finding underscores the potential of the broader N-pyridinylbenzamide class of compounds to modulate biological pathways relevant to metabolic diseases.

Furthermore, the anti-mycobacterial activity of pyrazolo[1,5-a]pyrimidin-7-amines, which bear a structural resemblance to N-pyridinylbenzamides, has been reported, suggesting another possible avenue for biological exploration. mdpi.com

Table 2: Investigated Biological Activities of N-Pyridinylbenzamide Derivatives

Compound Class Biological Target/Activity Therapeutic Area
Pyrimidine derivatives with N-pyridinylbenzamide moiety PI3K Inhibition Oncology
N-(3,6-dihydro-1(2H)-pyridinyl)benzamides Hyperglycemic-hypoglycemic activity Metabolic Disorders
Pyrazolo[1,5-a]pyrimidin-7-amines Anti-mycobacterial Infectious Diseases

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-N-(4-pyridinyl)benzamide derivatives, and what key reagents are involved?

  • Methodology : The synthesis typically involves a multi-step approach, starting with the formation of the pyridine-benzamide backbone. A common method includes coupling 4-aminopyridine with 3-methylbenzoyl chloride under basic conditions (e.g., triethylamine in dry THF). Reflux conditions (60–80°C, 12–24 h) are critical for amide bond formation. Key reagents include anhydrous solvents, coupling agents (e.g., EDCI/HOBt), and catalysts like DMAP to enhance reactivity .
  • Validation : Reaction progress is monitored via TLC (silica gel, dichloromethane/methanol 9:1) and confirmed by FTIR for amide C=O stretches (~1650 cm⁻¹) .

Q. How can researchers validate the purity and structural integrity of 3-methyl-N-(4-pyridinyl)benzamide using spectroscopic techniques?

  • Methodology :

  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm for pyridine and benzamide rings) and confirm substitution patterns. For example, the pyridinyl N-H signal appears as a broad singlet (~δ 10.5 ppm) in DMSO-d6 .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 243.1234 for C₁₃H₁₃N₂O) with <2 ppm error .
  • FTIR : Detect amide I (1640–1680 cm⁻¹) and II (1520–1560 cm⁻¹) bands to confirm backbone structure .

Advanced Research Questions

Q. What experimental strategies can mitigate side reactions during the cyclization step in benzamide-pyrimidine hybrid synthesis?

  • Methodology :

  • Temperature Control : Maintain strict reflux conditions (e.g., 80°C in ethanol) to avoid over-oxidation or decomposition.
  • Catalyst Optimization : Use NaOCl·5H₂O in stoichiometric amounts (4:1 molar ratio vs. substrate) to promote selective cyclization without overhalogenation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound from dimeric byproducts .

Q. How do researchers resolve contradictions in NMR data when unexpected peaks appear in the aromatic region for substituted benzamides?

  • Methodology :

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to differentiate between overlapping signals (e.g., pyridine H2/H6 vs. benzamide protons) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-substituted benzamide) to simplify spectral interpretation .
  • Computational Modeling : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses of 3-methyl-N-(4-pyridinyl)benzamide analogs?

  • Methodology :

  • DoE (Design of Experiments) : Screen parameters (temperature, solvent, catalyst loading) using a fractional factorial design to identify critical variables .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., imine intermediates at ~1600 cm⁻¹) and adjust reaction times dynamically .
  • Workup Protocols : Quench reactions with ice-cold water to precipitate products, minimizing losses during extraction .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental LogP values for hydrophobic benzamide derivatives?

  • Methodology :

  • Experimental Validation : Measure LogP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., MarvinSketch, ACD/Labs) .
  • Structural Corrections : Account for intramolecular H-bonding (e.g., pyridine N⋯H-N amide) that may reduce observed hydrophobicity .

Q. What analytical approaches confirm the absence of regioisomers in N-substituted benzamide syntheses?

  • Methodology :

  • X-ray Crystallography : Resolve crystal structures to unambiguously assign substitution patterns .
  • LC-MS/MS : Use fragmentation patterns to distinguish regioisomers (e.g., m/z 152 vs. 165 for pyridinyl vs. benzamide cleavage) .

Comparative and Structural Analysis

Q. How does the electronic nature of substituents on the pyridine ring influence the reactivity of 3-methyl-N-(4-pyridinyl)benzamide in nucleophilic reactions?

  • Methodology :

  • Hammett Studies : Correlate σ values of substituents (e.g., -NO₂, -OCH₃) with reaction rates in SNAr reactions .
  • DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic attack sites (e.g., C2 vs. C4 on pyridine) .

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